molecular formula C8H10ClNO B1267217 2-Amino-1-(2-chlorophenyl)ethanol CAS No. 23496-56-2

2-Amino-1-(2-chlorophenyl)ethanol

Cat. No. B1267217
CAS RN: 23496-56-2
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-chlorophenyl)ethanol, also known as 2-Amino-1-chloroethanol, is an organic compound with a molecular formula of C6H10ClNO. It is a white crystalline solid that is soluble in water and alcohol. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a stabilizer in the production of polymers. It is also used in the production of certain antibiotics, such as penicillin.

Scientific Research Applications

1. Key Intermediate in Pharmaceutical Synthesis

2-Amino-1-(2-chlorophenyl)ethanol serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For instance, its asymmetric reduction is fundamental in producing L-cloprenaline, used for asthma relief (Kurbanoğlu et al., 2009). Similarly, it is utilized in synthesizing β-adrenoceptor receptor agonists (Ni et al., 2012) and polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs (Eixelsberger et al., 2013).

2. Asymmetric Synthesis and Chiral Applications

The compound is significant in asymmetric synthesis, where its enantiomers are produced with high optical purity. This aspect is critical for creating optically active pharmaceuticals and other chiral compounds. The enantioselective synthesis methods for this compound include biotransformation using various microbial strains or chemical methods, ensuring high yield and purity (Hamada et al., 2001).

3. Biocatalytic Applications

Biocatalysis is another significant application of this compound. Different microorganisms and enzymes are utilized to catalyze the reduction of ketone precursors of this compound. This approach is notable for its environmental friendliness and efficiency in producing enantiomerically pure compounds. Studies have demonstrated the effectiveness of various microorganisms in the biocatalytic production of this compound with high enantioselectivity and yield (Miao et al., 2019).

4. Chemical Characterization and Analysis

Chemical characterization and analysis techniques for this compound have been developed. These include methods like high-performance liquid chromatography (HPLC) for quantification and identification, which are vital for ensuring the purity and concentration of this compound in various applications (Lin et al., 1998).

Safety and Hazards

When handling 2-Amino-1-(2-chlorophenyl)ethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-amino-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFIEHMABUVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946176
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23496-56-2
Record name Benzenemethanol, alpha-(aminomethyl)-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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